

Application Notes and Protocols for Groundwater Dating Using Environmental Tracers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Chlorotrifluoromethane

Cat. No.: B1293557

[Get Quote](#)

Abstract

Determining the residence time, or "age," of groundwater is fundamental to hydrogeology, enabling the assessment of aquifer vulnerability, recharge rates, and the sustainability of water resources. This guide provides a comprehensive overview and detailed protocols for dating young to old groundwater using a suite of environmental tracers, with a focus on **Chlorotrifluoromethane** (CFC-13) and other key compounds such as Chlorofluorocarbons (CFC-11, CFC-12), Sulfur Hexafluoride (SF₆), Tritium (³H), and Carbon-14 (¹⁴C). This document is intended for researchers, scientists, and environmental professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for robust groundwater age determination.

Introduction: The Principle of Environmental Tracers in Hydrology

Groundwater dating relies on measuring the concentration of specific chemical or isotopic substances (tracers) dissolved in a water sample. The age is inferred by comparing this concentration to the known historical atmospheric concentration of the tracer at the time the water parcel entered the saturated zone (recharge). The fundamental assumption is that at the time of recharge, the water equilibrated with the atmosphere, incorporating these tracers at a concentration proportional to their atmospheric levels.[1]

The choice of tracer is dictated by the expected age of the groundwater, as each tracer has a specific effective dating range. For "young" groundwater (recharged from the 1940s to the present), anthropogenic compounds like chlorofluorocarbons (CFCs) and sulfur hexafluoride (SF_6) are invaluable.[1][2] For slightly older waters and to resolve ambiguities, the radioactive isotope tritium (^3H) and its decay product, helium-3 (^3He), are employed. For "old" groundwater, spanning thousands of years, the natural radioisotope carbon-14 (^{14}C) is the cornerstone method.[3]

The utility of these methods is amplified when multiple tracers are used in concert.[4][5][6] A multi-tracer approach allows for the identification of mixed-age waters and provides a more robust and defensible age interpretation.[1][7] This guide will delve into the specifics of each of these key tracers.

Tracers for Young Groundwater (0-80 years)

Chlorofluorocarbons (CFCs), including Chlorotrifluoromethane (CFC-13)

Scientific Rationale: CFCs are entirely synthetic compounds that were widely used as refrigerants, solvents, and aerosol propellants.[8][9] Their production and release led to a well-documented, rapid increase in atmospheric concentrations from the 1940s until their production was curtailed by the Montreal Protocol in the late 1980s.[8] The known atmospheric history of compounds like CFC-11, CFC-12, and CFC-113 serves as a reliable input function for dating groundwater recharged during this period.[8] While less commonly used than CFC-11 and CFC-12, CFC-13 (**chlorotrifluoromethane**) follows a similar principle, with its own unique atmospheric history that can be leveraged for dating purposes.

Causality in Experimental Choices:

- Why CFCs? Their purely anthropogenic origin and well-documented atmospheric concentrations provide a clear "starting clock." [8] They are also relatively stable in many groundwater environments.
- Limitations: CFC dating is becoming less precise for very recent recharge (post-2000) as atmospheric concentrations have plateaued or are declining.[8] A significant drawback is their susceptibility to contamination from industrial and urban sources, which can lead to

erroneously young apparent ages.[1][10][11] Furthermore, CFCs can degrade in anaerobic (low-oxygen) groundwater environments, which would result in an overestimation of the groundwater age.[1]

Sulfur Hexafluoride (SF₆)

Scientific Rationale: SF₆ is another synthetic gas, primarily used as an electrical insulator in high-voltage equipment.[12] Its atmospheric concentration has been steadily and near-monotonically increasing since the 1970s.[12][13] This continuous rise makes SF₆ an excellent tracer for very young groundwater, particularly for waters recharged after the 1990s when CFC concentrations began to level off.[12][14]

Causality in Experimental Choices:

- Why SF₆? Its ongoing increase in the atmosphere provides high resolution for dating very recent groundwater.[12] It is also more resistant to degradation in anaerobic conditions compared to CFCs and is less prone to widespread contamination.[1][12]
- Limitations: SF₆ dating can be complicated by the presence of "excess air," which is the dissolution of trapped air bubbles in the subsurface that can add SF₆ to the sample, making it appear younger.[1][12] Additionally, natural (terrigenic) sources of SF₆ have been identified in certain geological settings, particularly those with igneous or volcanic rocks, which can preclude its use for dating in those areas.[12][14][15]

Tritium/Helium-3 (³H/³He)

Scientific Rationale: Tritium (³H), a radioactive isotope of hydrogen with a half-life of 12.43 years, was introduced into the atmosphere in large quantities by thermonuclear bomb tests in the 1950s and 1960s.[16] This created a distinct "bomb pulse" in precipitation worldwide. As tritium decays, it produces a stable isotope of helium, ³He.[16] The ³H/³He dating method calculates a groundwater age based on the ratio of the remaining ³H to the accumulated tritiogenic ³He.[16][17][18][19]

Causality in Experimental Choices:

- Why ³H/³He? This method provides a robust age estimate for waters recharged since the 1960s.[16][17] Unlike CFCs and SF₆, it is not based on solubility equilibrium with the

atmosphere but on radioactive decay, making it less sensitive to uncertainties in recharge temperature.

- Limitations: The method requires the accurate measurement of several helium and neon isotopes to deconvolve the tritiogenic ^3He from other sources (atmospheric and terrigenous). [16] It is also most effective for waters with detectable tritium levels (greater than ~ 0.5 Tritium Units). [16] Mixing of waters with different ages can significantly influence the interpretation of $^3\text{H}/^3\text{He}$ ages. [17]

Tracers for Old Groundwater (>100 years)

Carbon-14 (^{14}C)

Scientific Rationale: Carbon-14 is a naturally occurring radioisotope of carbon with a half-life of 5,730 years. [3] It is continuously produced in the upper atmosphere and incorporated into the carbon cycle. Infiltrating rainwater dissolves CO_2 from the soil zone, which contains ^{14}C , thus labeling the dissolved inorganic carbon (DIC) in the groundwater. [3] By measuring the remaining ^{14}C activity in a groundwater sample and comparing it to the initial activity, an age can be calculated based on radioactive decay. [3]

Causality in Experimental Choices:

- Why ^{14}C ? Its long half-life makes it the primary tool for dating groundwater on timescales of thousands to tens of thousands of years (up to $\sim 30,000$ years). [3] Dissolved inorganic carbon is ubiquitous in groundwater, making the method widely applicable. [3]
- Limitations: The primary challenge with ^{14}C dating is that the DIC system is not conservative. [3] Geochemical reactions within the aquifer, such as the dissolution of ancient, ^{14}C -free carbonate minerals (e.g., calcite, dolomite), can dilute the ^{14}C activity of the groundwater, making it appear older than it truly is. [20] Therefore, geochemical correction models are required to account for these reactions, which introduces uncertainty into the age calculation. [20]

Comparative Analysis of Groundwater Tracers

The selection of an appropriate tracer or suite of tracers is critical for a successful groundwater dating study. The table below summarizes the key characteristics of the tracers discussed.

| Tracer | Effective Age Range | Principle | Key Advantages | Key Limitations & Considerations |
|---------------------------------|-----------------------|-------------------------|---|--|
| CFCs | ~1940s - ~2000s | Atmospheric Equilibrium | Well-documented input function; low cost. | Contamination risk[11]; degradation in anoxic waters; plateauing atmospheric levels.[8] |
| SF ₆ | ~1970s - Present | Atmospheric Equilibrium | Monotonically increasing input; good for very young water; stable in anoxic waters.[12][14] | Excess air effects[1]; potential natural (terrigenic) sources.[12] |
| ³ H/ ³ He | ~1960s - Present | Radioactive Decay | Robust age from a single sample; less sensitive to recharge temperature. | Requires complex noble gas analysis; affected by mixing.[17] |
| ¹⁴ C | 1,000 - ~30,000 years | Radioactive Decay | Long dating range; widely applicable.[3] | Requires geochemical corrections for water-rock interactions, which introduces uncertainty.[3][20] |

Experimental Protocols

Protocol for Sample Collection for Dissolved Gases (CFCs & SF₆)

This protocol is adapted from methodologies developed by the U.S. Geological Survey (USGS) to ensure the collection of high-integrity samples free from atmospheric contamination.[\[21\]](#)

Self-Validation: The protocol's integrity relies on meticulous avoidance of atmospheric contact. The use of duplicate samples and careful field observations (e.g., checking for bubbles) provides a check on the sampling procedure's success.

Materials:

- Submersible pump with tubing (copper, stainless steel, or nylon; avoid materials that absorb CFCs).
- Borosilicate glass bottles with stoppers or ampoules.
- Beaker (2-4 Liters).
- Hypodermic needle.
- Cooler with ice.
- Field parameter meter (for temperature, pH, dissolved oxygen, etc.).

Step-by-Step Methodology:

- **Well Purging:** Connect the pump and purge the well until field parameters (temperature, pH, specific conductance, dissolved oxygen) stabilize. This ensures the sample is representative of the aquifer water, not stagnant water from the well casing.
- **Prepare for Sampling:** Reduce the pump flow rate to between 500 mL and 2 L per minute to avoid turbulence and degassing.
- **Bottle Rinsing:** Place the discharge tubing at the bottom of the sample bottle and allow it to overflow for several minutes. This ensures the bottle is thoroughly rinsed with sample water and that no air is trapped.

- **Submerged Filling:** Submerge the overflowing bottle in a beaker filled with sample water.[\[21\]](#) This creates a water-sealed environment.
- **Stopper Insertion:** While the bottle is still submerged and overflowing, insert the stopper firmly. This prevents any air from being trapped in the bottle. For certain bottle types, a needle is inserted through the stopper during this process to allow water to escape, and is removed once the stopper is seated, all while submerged.[\[21\]](#)
- **Check for Bubbles:** Invert the bottle and tap it to check for any air bubbles. If a bubble is present (larger than a peppercorn), the sample is compromised and must be discarded. A new sample should be collected.
- **Sample Storage:** Store the samples upside down in a cooler on ice.[\[21\]](#) This minimizes the potential for stopper leakage and bubble formation as the sample warms.
- **Documentation:** Record the sample ID, date, time, water temperature, and estimated recharge altitude on the sample label.[\[21\]](#)
- **Shipping:** Ship samples on ice overnight to a qualified analytical laboratory. Avoid shipping on Fridays or before holidays to prevent delays.[\[21\]](#)

Protocol for Sample Analysis (CFCs & SF₆)

Analytical Principle: The analysis of CFCs and SF₆ in water is typically performed using a purge-and-trap gas chromatography system with an electron capture detector (GC-ECD).[\[1\]](#)[\[22\]](#)

Step-by-Step Methodology:

- **Sample Preparation:** A known volume of the water sample is carefully transferred to a stripping cell. A correction is made for any headspace gas in the sample bottle.[\[22\]](#)
- **Purging:** An inert gas (e.g., nitrogen) is bubbled through the water sample. This process, known as purging or stripping, transfers the dissolved CFCs and SF₆ from the aqueous phase to the gas phase.
- **Trapping:** The gas stream from the stripping cell is passed through a cold trap, which is packed with an adsorbent material and held at a very low temperature (e.g., -30°C).[\[22\]](#) The

CFCs and SF₆ are quantitatively retained in the trap while the purge gas passes through.

- **Desorption and Injection:** The trap is rapidly heated, which releases the captured compounds into a stream of carrier gas that flows into the gas chromatograph.[22]
- **Chromatographic Separation:** The CFCs and SF₆ are separated from other compounds based on their different affinities for the stationary phase within the GC column.
- **Detection and Quantification:** As each compound elutes from the column, it is detected by the electron capture detector (ECD). The concentration is quantified by comparing the peak area of the sample to that of known standards.
- **Calibration:** The instrument is calibrated using standards of known CFC and SF₆ concentrations, typically prepared by diluting a sample of clean, modern air.[1]

Data Interpretation and Visualization

Age Calculation and Modeling

The apparent age of a groundwater sample is determined by matching its measured tracer concentration (corrected for recharge temperature and pressure) to the historical atmospheric concentration curve.[8] This simple "piston-flow" model assumes no mixing. In reality, groundwater samples are often mixtures of water of different ages. Lumped parameter models (LPMs), such as the exponential mixing model, can be used with multi-tracer data to better characterize the age distribution within a sample.[7]

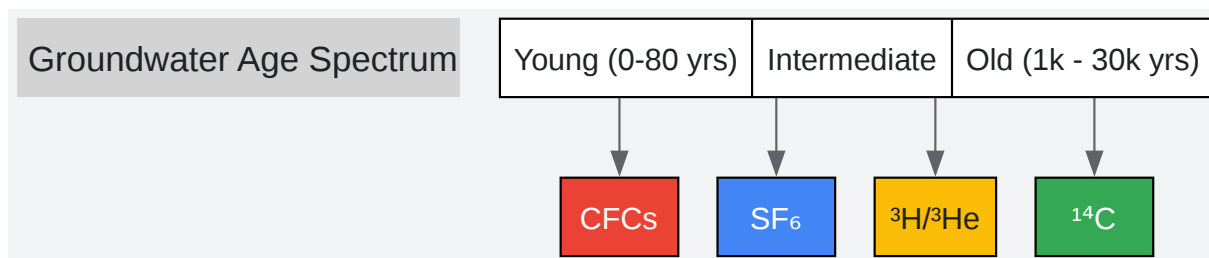
Visualization of Concepts

Diagrams are essential for understanding the complex workflows and relationships in groundwater dating.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for dissolved gas tracer analysis.



[Click to download full resolution via product page](#)

Caption: Applicable age ranges for common groundwater tracers.

Conclusion

Groundwater dating using environmental tracers like CFC-13, SF₆, ³H/³He, and ¹⁴C is a powerful approach for understanding subsurface hydrology. The success of these methods hinges on a strong understanding of their underlying principles, careful selection of tracers appropriate for the hydrogeologic setting, and meticulous execution of sampling and analytical protocols. By explaining the causality behind experimental choices and adhering to self-validating procedures, researchers can generate high-confidence data that is crucial for the sustainable management and protection of our vital groundwater resources. The multi-tracer approach, in particular, provides a robust framework for deciphering complex groundwater systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 2. Environmental tracers and groundwater dating | British Geological Survey (BGS) [www2.bgs.ac.uk]

- 3. people.csiro.au [people.csiro.au]
- 4. water.llnl.gov [water.llnl.gov]
- 5. usgs.gov [usgs.gov]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. hess.copernicus.org [hess.copernicus.org]
- 8. Eawag - Swiss Federal Institute of Aquatic Science and Technology - Eawag [eawag.ch]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. USGS Groundwater Dating Lab [water.usgs.gov]
- 11. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 12. USGS Groundwater Dating Lab [water.usgs.gov]
- 13. naro.go.jp [naro.go.jp]
- 14. USGS Groundwater Dating Lab [water.usgs.gov]
- 15. kgs.ku.edu [kgs.ku.edu]
- 16. USGS Groundwater Dating Lab [water.usgs.gov]
- 17. Tritium/Helium-3 Dating of River Infiltration: An Example from the Oderbruch Area, Berlin, Germany [file.scrip.org]
- 18. kompetenzwasser.de [kompetenzwasser.de]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
- 20. Principles and uncertainties of ^{14}C age estimations for groundwater transport and resource evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. USGS Groundwater Dating Lab [water.usgs.gov]
- 22. USGS Groundwater Dating Lab [water.usgs.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Groundwater Dating Using Environmental Tracers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293557#groundwater-dating-using-chlorotrifluoromethane-and-other-tracers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com